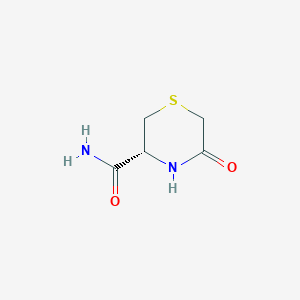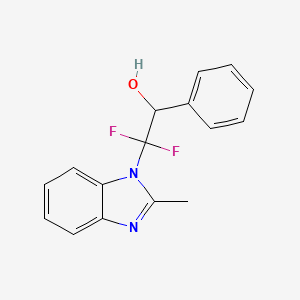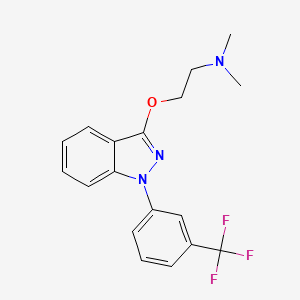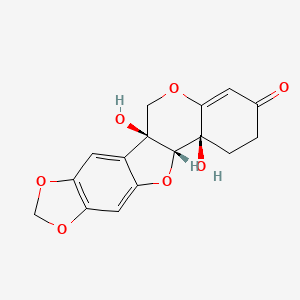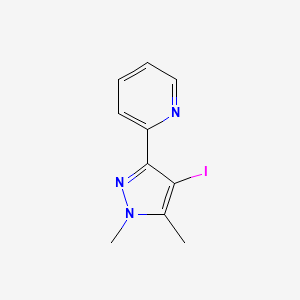![molecular formula C20H11Cl2NO3 B15291994 2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[h]quinoline core, substituted with a 3,5-dichloro-2-hydroxyphenyl group and a carboxylic acid functional group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with an appropriate benzo[h]quinoline derivative under acidic or basic conditions. This is followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3,5-dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Quinaldic acid:
Amino- and fluoro-substituted quinoline-4-carboxylic acids: These compounds have different substituents on the quinoline ring, leading to variations in their chemical properties and applications.
Uniqueness
2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both dichloro and hydroxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
属性
分子式 |
C20H11Cl2NO3 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-2-hydroxyphenyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H11Cl2NO3/c21-11-7-15(19(24)16(22)8-11)17-9-14(20(25)26)13-6-5-10-3-1-2-4-12(10)18(13)23-17/h1-9,24H,(H,25,26) |
InChI 键 |
DCUQQGKTQODKGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C4=C(C(=CC(=C4)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


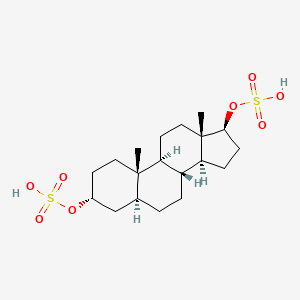
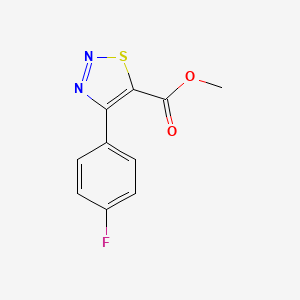
![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)

